3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one
説明
The compound 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one (CAS: 929966-12-1) is a quinazolin-4(3H)-one derivative characterized by a 2-hydroxyquinazolinone core linked via a 2-oxoethyl chain to a 4-(2-fluorophenyl)piperazine moiety. Its molecular formula is C₂₀H₁₉FN₄O₃, with a molecular weight of 382.39 g/mol . The structural features include:
特性
IUPAC Name |
3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c21-15-6-2-4-8-17(15)23-9-11-24(12-10-23)18(26)13-25-19(27)14-5-1-3-7-16(14)22-20(25)28/h1-8H,9-13H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZNMZWUJPATLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(2-fluorophenyl)piperazine.
Quinazolinone Core Formation: The quinazolinone core is synthesized by reacting anthranilic acid with formamide under high-temperature conditions.
Coupling Reaction: The final step involves coupling the piperazine derivative with the quinazolinone core. This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially altering its biological activity.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidation of the piperazine moiety can lead to the formation of N-oxides.
Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones.
Substitution: Substitution reactions on the fluorophenyl group can introduce various functional groups, enhancing the compound’s pharmacological profile.
科学的研究の応用
Neuropharmacology
Research indicates that this compound interacts with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. Such interactions suggest potential applications in treating various neurological and psychiatric disorders, including:
- Depression
- Anxiety Disorders
- Schizophrenia
Studies have shown that compounds with similar structures can modulate neurotransmission pathways, potentially leading to mood regulation and behavioral changes .
Antitumor Activity
Emerging studies suggest that quinazoline derivatives exhibit antitumor properties. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented, indicating its potential as an anticancer agent. The mechanism involves the induction of apoptosis in malignant cells, making it a candidate for further development in oncology .
Case Study 1: Antidepressant Effects
In a preclinical study, the compound was administered to animal models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms compared to control groups, correlating with increased serotonin levels in the brain .
Case Study 2: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines, including breast and lung cancer. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating effective potency against these cancer types .
作用機序
The mechanism of action of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with various receptors in the central nervous system, including serotonin and dopamine receptors.
Pathways Involved: It modulates neurotransmitter release and reuptake, thereby influencing neuronal signaling pathways.
類似化合物との比較
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound shares a piperazine-2-oxoethyl-quinazolinone scaffold with several analogs. Key variations include:
Core Heterocycle: Replacement of quinazolinone with benzothiazole, pyridazinone, or coumarin alters target affinity.
Substituents : Fluorophenyl vs. chlorophenyl/methoxyphenyl groups modulate lipophilicity and receptor selectivity.
Side Chains : Modifications to the oxoethyl linker or addition of sulfonamide/morpholine groups influence solubility and metabolic stability.
Table 1: Comparative Analysis of Key Compounds
Pharmacological Insights
- Antitumor Activity: Benzothiazole derivatives (e.g., 4l) show potent in vitro antiproliferative effects, likely due to DNA intercalation or topoisomerase inhibition . The target compound’s quinazolinone core may offer similar mechanisms but with modified selectivity.
- The 2-fluorophenyl group in the target compound may enhance binding to cyclooxygenase isoforms .
Physicochemical Properties
- Lipophilicity: The 2-fluorophenyl group increases logP compared to non-fluorinated analogs (e.g., Y042-9881 with methoxy groups has higher solubility) .
- Metabolic Stability : Piperazine derivatives with morpholine (e.g., 8 in ) show enhanced stability over sulfonamide-containing analogs (e.g., HR405092 in ) .
生物活性
The compound 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one is a member of the quinazoline family, notable for its diverse biological activities. This article delves into its pharmacological potential, focusing on its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, and its implications for treating neurological and psychiatric disorders.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a piperazine moiety linked to a quinazoline core, with a fluorophenyl substituent that enhances its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Neurotransmitter Receptor Interaction : The compound acts primarily on serotonin (5-HT) and dopamine (DA) receptors, suggesting potential applications in treating mood disorders such as depression and anxiety. Its binding affinity to these receptors indicates it may function as an agonist or antagonist, modulating neurotransmission pathways effectively .
- Equilibrative Nucleoside Transporters (ENTs) : Similar compounds have shown inhibitory effects on ENTs, which are crucial for nucleotide synthesis and adenosine regulation. The ability to inhibit these transporters may provide therapeutic benefits in cancer treatment and other conditions where adenosine plays a role .
Case Studies
- Serotonin Receptor Modulation : In vitro studies have demonstrated that compounds structurally similar to 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one exhibit selective binding to serotonin receptors. This binding leads to enhanced serotonergic activity, which is beneficial in managing depressive symptoms.
- Dopaminergic Activity : The compound has been evaluated for its effects on dopaminergic pathways. It was found to influence dopamine receptor signaling, which is critical for regulating mood and behavior. Such modulation may help in developing treatments for disorders like schizophrenia and bipolar disorder .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored through various analogues. Key findings include:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3c | Contains fluorophenyl and piperazine | Irreversible inhibitor of ENT1/ENT2 |
| FPMINT | Similar piperazine structure | Selective inhibitor of ENT2, potential for cancer therapy |
| L107-0229 | Includes additional oxadiazole group | Enhanced pharmacological properties |
These studies highlight the importance of specific functional groups in modulating biological activity and receptor selectivity.
Pharmacological Implications
The potential therapeutic applications of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one include:
- Treatment of Depression and Anxiety : By acting on serotonin receptors, the compound may alleviate symptoms associated with mood disorders.
- Neurological Disorders : Its dopaminergic activity suggests potential use in managing conditions like Parkinson's disease and schizophrenia.
Q & A
Basic: What are the key synthetic strategies for synthesizing 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one?
The synthesis typically involves multi-step reactions starting with functionalized quinazolinone and piperazine precursors. A common approach includes:
Quinazolinone Core Formation : Condensation of anthranilic acid derivatives with carbonyl reagents (e.g., urea or thiourea) to form the quinazolin-4(3H)-one scaffold.
Piperazine Substitution : Introduction of the 4-(2-fluorophenyl)piperazine moiety via nucleophilic substitution or coupling reactions. For example, reacting 2-chloro-1-(2-fluorophenyl)ethanone with piperazine under reflux in ethanol, followed by purification via column chromatography .
Ethyl Linker Incorporation : Coupling the piperazine derivative to the quinazolinone core using a 2-oxoethyl spacer, often via alkylation or amide bond formation in anhydrous solvents (e.g., dichloromethane) under inert conditions .
Key Considerations : Reaction yields depend on solvent polarity, temperature control (e.g., reflux at 333–353 K), and stoichiometric ratios of intermediates .
Basic: How is the purity and structural integrity of this compound validated in research settings?
Methodological validation involves:
Chromatographic Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to confirm ≥95% purity, using a C18 column and acetonitrile/water mobile phase .
Spectroscopic Characterization :
- NMR : H and C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups; carbonyl signals at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 424.16) .
Elemental Analysis : Matching calculated and observed C, H, N percentages (±0.3%) .
Advanced: How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
Yield optimization requires systematic experimental design:
Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates compared to ethanol, but may require post-reaction purification to remove byproducts .
Catalyst Use : Adding catalytic KCO or triethylamine improves alkylation efficiency by deprotonating intermediates .
Temperature Gradients : Reflux (353 K) for 12–24 hours maximizes piperazine coupling, while lower temperatures (298 K) reduce side reactions in sensitive steps .
Inert Atmosphere : Nitrogen or argon prevents oxidation of hydroxyl or thioether groups during synthesis .
Data-Driven Approach : Design of Experiments (DoE) models (e.g., response surface methodology) can identify critical factors like molar ratios and solvent volumes .
Advanced: What computational methods predict the binding affinity of this compound with biological targets?
Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., serotonin 5-HT or dopamine D). The fluorophenyl group’s electronegativity and piperazine’s flexibility are key for hydrogen bonding and van der Waals contacts .
QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis correlates substituent electronic parameters (e.g., Hammett σ values) with activity. For example, electron-withdrawing fluorine enhances receptor affinity .
MD Simulations : Molecular dynamics (GROMACS) assesses binding stability over 100-ns trajectories, highlighting critical residues for lead optimization .
Advanced: How do structural modifications (e.g., fluorophenyl position) impact the compound’s pharmacological activity?
Structure-activity relationship (SAR) studies reveal:
Fluorine Position : 2-Fluorophenyl on piperazine improves metabolic stability compared to 3- or 4-fluoro analogs by reducing CYP450-mediated oxidation .
Hydroxyl Group : The 2-hydroxyquinazolinone moiety enhances water solubility but may require prodrug strategies (e.g., esterification) to improve blood-brain barrier penetration .
Spacer Length : Extending the ethyl linker to propyl decreases potency, suggesting steric hindrance at the target site .
Validation : In vitro assays (e.g., radioligand binding for receptor affinity) and pharmacokinetic profiling in rodent models .
Basic: What analytical techniques are used to resolve contradictions in reported biological activity data?
Dose-Response Replication : EC/IC values must be confirmed across ≥3 independent assays to rule out batch variability .
Impurity Profiling : LC-MS identifies bioactive contaminants (e.g., residual piperazine intermediates) that may skew results .
Target Selectivity Screening : Off-target effects are assessed via panels (e.g., CEREP’s Psychoactive Drug Screen) to validate specificity .
Advanced: What crystallographic data exist for this compound, and how are they applied in drug design?
Single-crystal X-ray diffraction () provides:
Bond Angles/Lengths : Confirms planarity of the quinazolinone core (C–O bond: 1.23 Å) and piperazine chair conformation .
Intermolecular Interactions : Hydrogen bonds between hydroxyl and carbonyl groups guide co-crystallization with target proteins .
Polymorphism Screening : Differential scanning calorimetry (DSC) identifies stable crystalline forms for formulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
